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Compound of Interest

3-(2-Chlorophenoxy)pyrrolidine
Compound Name:

hydrochloride
CAS No.: 1185298-15-0
Cat. No.: B1451585

Get Quote

Executive Summary

3-(2-Chlorophenoxy)pyrrolidine hydrochloride (CAS: 1185298-15-0) represents a critical
scaffold in medicinal chemistry, functioning primarily as a pharmacophore mimic of biogenic
amines. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine)
linked via an ether bridge to an ortho-chlorinated phenyl ring.

This compound is widely utilized as a privileged structure in the development of Central
Nervous System (CNS) agents. Its molecular geometry allows it to probe the steric and
electronic requirements of neurotransmitter transporters (SERT, NET, DAT) and G-protein
coupled receptors (GPCRSs). The hydrochloride salt form is engineered to maximize aqueous
solubility and bioavailability for in vitro and in vivo assays.

Molecular Architecture & Physiochemical Properties
Structural Analysis
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The molecule is defined by a flexible ether linkage connecting a rigid lipophilic anchor (2-
chlorophenyl) to a polar, ionizable headgroup (pyrrolidine).

Core Scaffold: Pyrrolidine ring (saturated azole).[1]
e Linker: Ether oxygen (-O-) at the C3 position.

o Substituent: 2-Chlorophenyl group.[2][3][4] The chlorine atom at the ortho position introduces
significant steric bulk and lipophilicity, restricting the conformational freedom of the phenyl
ring relative to the ether bond.

 lonization State: The secondary amine is protonated (

) in the hydrochloride salt form, providing a localized positive charge critical for electrostatic
interactions with aspartate residues in receptor binding pockets.

Key Physiochemical Data
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Property Value Relevance
Stoichiometry for synthesis
Molecular Formula L
verification.
] Fragment-based drug design
Molecular Weight 234.12 g/mol )
(FBDD) compliant (<300 Da).
. Monoisotopic mass for HRMS
Exact Mass (Cation) 197.0607 Da

identification.

Predominantly ionized (>99%)

pKa (Calc.) ~9.5 (Pyrrolidine N) , _
at physiological pH (7.4).
Ideal lipophilicity for Blood-
LogP (Calc.) ~2.0-23 Brain Barrier (BBB)
penetration.
2 (NH Critical for anchoring to
H-Bond Donors . .
) receptor active sites.
Oxygen atom acts as a weak
H-Bond Acceptors 2 (N, O) acceptor; Nitrogen is the

primary donor in salt form.

Stereochemistry

The C3 carbon of the pyrrolidine ring is a chiral center.

e Enantiomers: The compound exists as (3R) and (3S) enantiomers.

¢ Biological Impact: In many CNS targets, the (3S) enantiomer of 3-substituted pyrrolidines

often exhibits superior binding affinity due to the specific spatial arrangement required to fit

the hydrophobic pocket of the receptor. However, the racemic mixture is frequently used in

early-stage screening.

Visualization: Structural Logic

The following diagram illustrates the connectivity and the numbering scheme used for NMR

assignment and IUPAC nomenclature.
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Figure 1: Connectivity map highlighting the polar pyrrolidine head group and the lipophilic 2-
chlorophenoxy tail.[2][4][5][6]

Synthesis & Characterization Protocols
Synthetic Pathway (Mitsunobu Approach)

The most robust method for synthesizing 3-(2-Chlorophenoxy)pyrrolidine involves the
Mitsunobu etherification of N-protected 3-pyrrolidinol with 2-chlorophenol. This route avoids
harsh conditions that could racemize the chiral center.

Step 1: Protection[7][8]

e Reactants: 3-Pyrrolidinol + Di-tert-butyl dicarbonate (
).
e Product:N-Boc-3-pyrrolidinol.

e Logic: The secondary amine must be masked to prevent N-alkylation or side reactions during
the coupling step.

Step 2: Mitsunobu Coupling
e Reactants:N-Boc-3-pyrrolidinol + 2-Chlorophenol + Triphenylphosphine (
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) + DIAD (Diisopropyl azodicarboxylate).

e Conditions: THF,

, 12-24h.

e Mechanism: The reaction proceeds with inversion of configuration at the C3 center. If starting
with (S)-3-pyrrolidinol, the product will be the (R)-ether.

e Why:

is difficult here because the 2-chlorophenyl ring is not sufficiently electron-deficient (lacks
strong withdrawing groups like

) to facilitate nucleophilic attack by the alcohol.

Step 3: Deprotection & Salt Formation
e Reagents: 4M HCI in Dioxane or TFA/DCM.

o Workup: Precipitation with diethyl ether.

e Product: 3-(2-Chlorophenoxy)pyrrolidine hydrochloride.[4]
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Figure 2: Step-wise synthesis workflow utilizing the Mitsunobu protocol for stereochemical
control.

Analytical Validation (Self-Validating Protocol)

To confirm the identity and purity of the synthesized compound, the following spectral
signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)
e 9.4-9.8 ppm (br s, 2H): Ammonium protons (

). Broadening indicates exchangeable protons.

7.45 (dd, 1H): Aromatic proton at C3' (adjacent to Cl). Deshielded by CI.

7.30 (td, 1H): Aromatic proton at C5'.

7.15 (dd, 1H): Aromatic proton at C6' (adjacent to Ether).

6.98 (td, 1H): Aromatic proton at C4'.

5.15 (m, 1H): C3-H (Methine). Significantly deshielded due to the attached oxygen.

3.20 - 3.50 (m, 4H): C2-H and C5-H (Methylene protons adjacent to N).

2.05 - 2.30 (m, 2H): C4-H (Methylene protons).

Mass Spectrometry (ESI+)

e Target m/z: 198.07

 |Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks (198.07 and 200.07) confirms
the presence of a single Chlorine atom.[3]

Pharmacophore & Biological Relevance[1][3][5]
Mechanism of Interaction

This molecule acts as a monoamine transporter ligand. The structural elements map directly to
the binding sites of serotonin (SERT) and norepinephrine (NET) transporters.
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 Cationic Anchor: The protonated pyrrolidine nitrogen mimics the amino group of
serotonin/norepinephrine, forming an ionic bond with the conserved Aspartate residue (e.g.,
Asp98 in hSERT) in the primary binding site (S1).

» Hydrophobic Clamp: The 2-chlorophenyl ring occupies the hydrophobic sub-pocket. The
chlorine atom provides:

o Steric bulk: Filling the pocket to increase van der Waals contacts.

o Electronic modulation: The electron-withdrawing nature of Cl reduces the electron density
of the phenyl ring, potentially favoring

stacking interactions with aromatic residues (e.g., Tyr, Phe) in the transporter channel.

Handling & Stability

o Storage: Hygroscopic solid. Store at -20°C in a desiccator.
 Solubility: Highly soluble in water (>50 mg/mL) and DMSO.

 Stability: Stable in solid state for >2 years. Aqueous solutions should be prepared fresh or
stored frozen, as the ether linkage is stable but the amine is prone to oxidation over long
periods if not kept as the salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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